molecular formula C6H10N2O B1275169 1-(3-Hydroxypropyl)-1H-imidazole CAS No. 51390-23-9

1-(3-Hydroxypropyl)-1H-imidazole

Cat. No. B1275169
CAS RN: 51390-23-9
M. Wt: 126.16 g/mol
InChI Key: RYZVYLGJZFNBND-UHFFFAOYSA-N
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Patent
US05405839

Procedure details

To a solution of 1.7 g of imidazole dissolved in 125 ml of dioxane was added 17.25 g of potassium carbonate, and further, 13.8 ml of 3-chloro-1-propanol was added dropwise, followed by heating under reflux for 7.5 hours. The reaction mixture obtained was filtrated to remove potassium carbonate, the reaction stopped by an addition of water, and the pH adjusted to 2.5 before the reaction mixture was applied to an ion exchange column (Dowex 50 (hydrogen ion form)). Elution was effected successively with water, 30% ethanol, and ammonical 30% ethanol, and the fractions eluted with ammonical 30% ethanol were concentrated, the concentrate was applied to a phosphocellulose column (pH 8), and the fractions passed as such were concentrated to dryness under a reduced pressure, whereby 2.5 g of purified 1-(3-hydroxypropyl)imidazole was obtained.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
17.25 g
Type
reactant
Reaction Step Two
Quantity
13.8 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.C(=O)([O-])[O-].[K+].[K+].Cl[CH2:13][CH2:14][CH2:15][OH:16]>O1CCOCC1>[OH:16][CH2:15][CH2:14][CH2:13][N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
125 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
17.25 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
13.8 mL
Type
reactant
Smiles
ClCCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 7.5 hours
Duration
7.5 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture obtained
FILTRATION
Type
FILTRATION
Details
was filtrated
CUSTOM
Type
CUSTOM
Details
to remove potassium carbonate
ADDITION
Type
ADDITION
Details
the reaction stopped by an addition of water
WASH
Type
WASH
Details
Elution
WASH
Type
WASH
Details
the fractions eluted with ammonical 30% ethanol
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated
CONCENTRATION
Type
CONCENTRATION
Details
as such were concentrated to dryness under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OCCCN1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.